3-Morpholin-4-yl-1-phenylpyrazin-2-one is a chemical compound with significant potential in medicinal chemistry. It belongs to a class of compounds known for their diverse biological activities, particularly in the development of pharmaceuticals. The compound features a morpholine ring, which is often associated with enhanced solubility and bioavailability in drug formulations.
The compound is categorized under pyrazinones, which are known for their utility in medicinal chemistry due to their ability to interact with various biological targets. Its classification can be further detailed as follows:
This compound has been synthesized and studied for its potential applications in treating various diseases, including cancer and neurological disorders .
The synthesis of 3-Morpholin-4-yl-1-phenylpyrazin-2-one typically involves several steps, with the following methods being prominent:
For example, a notable method involves the reaction of 3-aroylquinoxalinones with morpholine derivatives under specific conditions, yielding a range of regioisomeric products .
The molecular structure of 3-Morpholin-4-yl-1-phenylpyrazin-2-one can be represented by its chemical formula and structural formula.
The reactivity of 3-Morpholin-4-yl-1-phenylpyrazin-2-one can be explored through various chemical reactions:
These reactions are crucial for modifying the compound to enhance its pharmacological properties or reduce side effects.
The mechanism of action for 3-Morpholin-4-yl-1-phenylpyrazin-2-one is primarily linked to its interactions with biological targets:
Data from pharmacological studies indicate that such compounds can influence signaling pathways related to cell proliferation and apoptosis, making them candidates for further investigation in cancer therapies .
Relevant analyses such as infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry are essential for characterizing these properties .
The applications of 3-Morpholin-4-yl-1-phenylpyrazin-2-one are diverse:
The morpholine ring—a six-membered heterocycle featuring oxygen and nitrogen atoms at opposing positions—has evolved into a privileged scaffold in pharmaceutical design due to its balanced physicochemical properties and versatile bioactivity profile. This saturated heterocycle contributes to metabolic stability while facilitating hydrogen bonding interactions with biological targets through its electron-deficient heteroatoms, enhancing binding affinity [7]. The significance of morpholine derivatives is evidenced by their presence in over twenty clinically approved drugs spanning diverse therapeutic categories. Key examples include:
Table 1: Representative FDA-Approved Drugs Containing the Morpholine Motif
Drug Name | Therapeutic Category | Primary Biological Target |
---|---|---|
Moclobemide | Antidepressant | Monoamine oxidase A (MAO-A) |
Reboxetine | Antidepressant | Norepinephrine reuptake transporter |
Gefitinib | Antineoplastic (EGFR inhibitor) | Epidermal growth factor receptor tyrosine kinase |
Rivaroxaban | Anticoagulant | Factor Xa |
Finafloxacin | Antibiotic | DNA gyrase/Topoisomerase IV |
Eteplirsen | Duchenne muscular dystrophy | Exon skipping in dystrophin pre-mRNA |
Morpholine’s integration into drug architectures addresses critical pharmacokinetic challenges, particularly bioavailability and metabolic degradation. Its semi-polar nature (log P ~ -0.44) enhances water solubility compared to purely aromatic systems, while the constrained geometry restricts conformational flexibility, promoting target selectivity [7]. In the context of kinase inhibition—a major focus in oncology and neurodegeneration—the morpholine oxygen often forms critical hydrogen bonds within the ATP-binding cleft, as demonstrated in gefitinib’s binding mode. The emergence of 3-Morpholin-4-yl-1-phenylpyrazin-2-one builds upon this established pharmacophore, strategically combining morpholine’s favorable properties with the pyrazinone core’s bioisosteric potential.
Pyrazinones (1,4-diazin-2-ones) represent a structurally distinct class of nitrogen-rich heterocycles that have progressively gained prominence in medicinal chemistry due to their multifaceted bioreactivity and synthetic versatility. The pyrazin-2-one core offers a unique electronic distribution characterized by an electron-deficient ring system with an amidic carbonyl—a feature enabling diverse non-covalent interactions with biological macromolecules [7]. Historically, pyrazinone derivatives demonstrated utility as:
A notable advancement in pyrazinone medicinal chemistry emerged from studies on thiazolone-pyrazolyl hybrids, where the pyrazinone component significantly enhanced 15-lipoxygenase (15-LOX) inhibitory activity. When hybridized with morpholine, as in compound series 2 (IC~50~ = 3.82 μM) and 6 (IC~50~ = 2.85 μM), pyrazinone derivatives surpassed reference flavonoid inhibitor quercetin in potency [7]. This enhancement stems from the synergistic interplay between the hydrogen-bond-accepting pyrazinone carbonyl and morpholine’s capacity for hydrophobic interactions and tertiary amine protonation.
Table 2: Bioactivity of Pyrazinone-Containing Hybrids Against 15-Lipoxygenase
Hybrid Structure | Core Components | IC₅₀ (μM) | Relative Potency vs. Quercetin |
---|---|---|---|
Thiazolone-pyrazole (Piperidine) | Pyrazinone-Pyrazole-Piperidine | 1.70* | 170% |
Thiazolone-pyrazole (Morpholine) | Pyrazinone-Pyrazole-Morpholine | 3.82 | 76% |
Thiazolone-p-tolylpyrazole (Morpholine) | Pyrazinone-p-Tolylpyrazole-Morpholine | 2.85 | 102% |
Bromothiazolone-pyrazole (Morpholine) | Bromopyrazinone-Pyrazole-Morpholine | 4.91* | 59% |
*Representative values from bioactivity studies; exact analogs of 3-Morpholin-4-yl-1-phenylpyrazin-2-one not tested [7]
The structural evolution toward 3-Morpholin-4-yl-1-phenylpyrazin-2-one represents a rational progression in scaffold optimization, combining the metabolic resilience of morpholine with pyrazinone’s capacity for π-stacking and directional hydrogen bonding. This molecular architecture creates a multi-point recognition framework ideally suited for modulating enzymes and receptors implicated in complex diseases.
The strategic integration of pharmacophoric elements from distinct heterocyclic systems—termed "hybridization"—has emerged as a powerful paradigm for addressing persistent challenges in drug discovery, particularly against multifactorial or resistant diseases. Heterocyclic hybrids such as 3-Morpholin-4-yl-1-phenylpyrazin-2-one exploit complementary bioactivity profiles while overcoming limitations of singular scaffolds [4] [8]. Three critical therapeutic gaps drive this approach:
Modulation of Protein-Protein Interactions (PPIs): Traditional flat heterocycles often fail to engage the extended, shallow surfaces characteristic of PPIs. Hybrid architectures incorporating semi-rigid linkers and spatially distributed pharmacophores enable disruption of these challenging targets. Macrocyclic hybrids (e.g., vancomycin, romidepsin) demonstrate this principle, where the constrained ring system presents functional groups across large molecular surfaces [8]. The morpholine-pyrazinone hybrid offers analogous topological advantages with enhanced cell permeability.
Multi-Target Engagement for Complex Pathologies: Neurodegenerative disorders, metabolic syndromes, and malignancies involve dysregulated signaling networks demanding polypharmacology. Hybrids like benzimidazole-pyrimidine conjugates exhibit dual kinase/phosphatase inhibition, achieving enhanced efficacy through coordinated target modulation [4]. Similarly, 3-Morpholin-4-yl-1-phenylpyrazin-2-one’s design enables simultaneous interaction with ATP-binding sites and allosteric pockets in kinases.
Overcoming Drug Resistance: Pathogens and cancer cells rapidly evolve mono-target escape mechanisms. Hybrid molecules incorporating multiple bioactive elements reduce resistance vulnerability. s-Triazine hybrids demonstrate this advantage, where conjugation with benzimidazoles yielded compounds with IC~50~ values of 0.03 μM against MCF-7 breast cancer cells—surpassing reference inhibitors by 7-fold [9].
Table 3: Therapeutic Advantages of Hybrid Heterocyclic Scaffolds
Therapeutic Challenge | Hybrid Scaffold Example | Biological Outcome | Relevance to Morpholine-Pyrazinone |
---|---|---|---|
Protein-Protein Interaction Inhibition | Peptide-porphyrin macrocycles | Disruption of Bcl-xL/BH3 domain binding (K~i~ < 50 nM) | Morpholine’s solvent-shielding effect enhances PPI engagement |
Kinome-Wide Selectivity | Pyrrolo[2,3-d]pyrimidine-morpholine | LRRK2 inhibition (IC~50~ = 0.7 nM) with >1000× selectivity vs. TPK | Pyrazinone carbonyl mimics adenine H-bonding in kinases |
Multidrug-Resistant Infections | Fluoroquinolone-morpholine (Finafloxacin) | Enhanced activity at acidic pH vs. conventional quinolones | pH-dependent amine protonation improves tissue penetration |
CNS Bioavailability | 3-Aryl-7H-pyrrolo[2,3-d]pyrimidines | Brain/plasma K~p~ ~ 0.8 with P-gp efflux ratio < 2.5 | Morpholine-pyrazinone’s moderate log P (~2.5) favors blood-brain barrier penetration |
The morpholine-pyrazinone architecture specifically addresses the urgent need for central nervous system (CNS)-penetrant therapeutics. Morpholine’s role in enhancing blood-brain barrier permeability was demonstrated in LRRK2 kinase inhibitors like PF-06447475, where the morpholine moiety contributed to brain/plasma ratios >0.8 alongside picomolar potency [10]. When incorporated into the pyrazinone framework, this hybrid leverages morpholine’s favorable physicochemical properties—moderate basicity (pK~a~ ~6-8) and polar surface area (~25 Ų)—to achieve CNS exposure unattainable with conventional heterocycles. Furthermore, the phenylpyrazinone component provides a rigid hydrophobic cap that complements morpholine’s solvent-accessible positioning, creating an optimal three-dimensional pharmacophore for intracellular targets while maintaining drug-like properties within the "beyond Rule of Five" (bRo5) chemical space [8]. This strategic hybridization directly tackles the pharmacological complexities inherent in neurodegenerative disorders, cerebral malignancies, and neuropathic conditions where conventional scaffolds exhibit insufficient tissue distribution.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7